molecular formula C8H7F2NO2 B1380835 3-Amino-2,6-difluoro-5-methylbenzoic acid CAS No. 1785570-19-5

3-Amino-2,6-difluoro-5-methylbenzoic acid

Cat. No.: B1380835
CAS No.: 1785570-19-5
M. Wt: 187.14 g/mol
InChI Key: OYZFWPNMRPSOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,6-difluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H7F2NO2. This compound is characterized by the presence of an amino group, two fluorine atoms, and a carboxylic acid group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,6-difluoro-5-methylbenzoic acid typically involves the following steps:

    Nitration: The starting material, 2,6-difluoro-5-methylbenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Purification: The resulting this compound is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,6-difluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-Nitro-2,6-difluoro-5-methylbenzoic acid.

    Reduction: 3-Amino-2,6-difluoro-5-methylbenzyl alcohol.

    Substitution: 3-Amino-2,6-dimethoxy-5-methylbenzoic acid.

Scientific Research Applications

3-Amino-2,6-difluoro-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-2,6-difluoro-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atoms may enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-2,6-difluorobenzoic acid
  • 3-Amino-5-methylbenzoic acid
  • 2,6-Difluoro-5-methylbenzoic acid

Uniqueness

3-Amino-2,6-difluoro-5-methylbenzoic acid is unique due to the presence of both fluorine atoms and an amino group on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

3-amino-2,6-difluoro-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-3-2-4(11)7(10)5(6(3)9)8(12)13/h2H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZFWPNMRPSOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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